1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene
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Overview
Description
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene is an organic compound characterized by the presence of two vinylsulphonyl groups attached to a benzene ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene typically involves the sulfonation of 1,3-dimethylbenzene followed by the introduction of vinyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the proper formation of the vinylsulphonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the vinyl groups.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted benzene derivatives .
Scientific Research Applications
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive vinylsulphonyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4,6-dichlorobenzene: Similar structure but with chlorine atoms instead of vinylsulphonyl groups.
1,3-Dimethyl-4,6-dinitrobenzene: Contains nitro groups instead of vinylsulphonyl groups.
1,3-Dimethyl-4,6-diaminobenzene: Features amino groups in place of vinylsulphonyl groups.
Properties
CAS No. |
94200-81-4 |
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Molecular Formula |
C12H14O4S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,5-bis(ethenylsulfonyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H14O4S2/c1-5-17(13,14)11-8-12(18(15,16)6-2)10(4)7-9(11)3/h5-8H,1-2H2,3-4H3 |
InChI Key |
BGZJIFCQZFIYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C=C)S(=O)(=O)C=C)C |
Origin of Product |
United States |
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